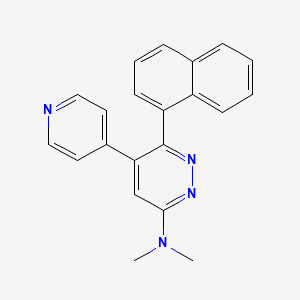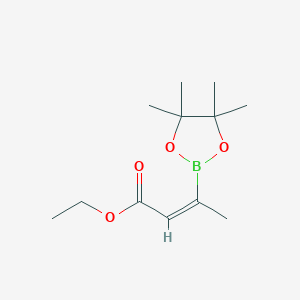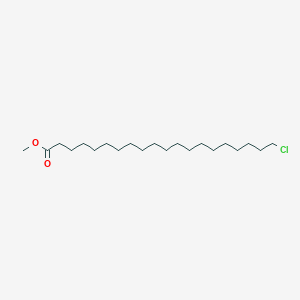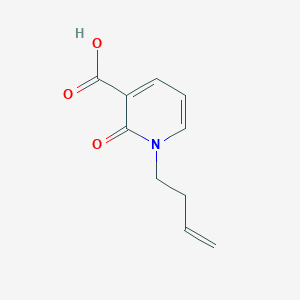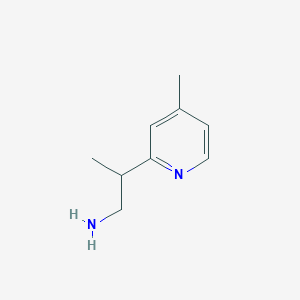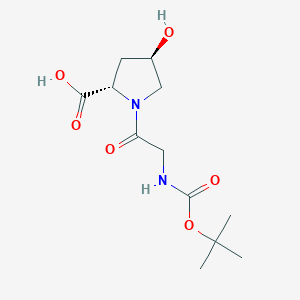
(2S,4R)-1-((tert-Butoxycarbonyl)glycyl)-4-hydroxypyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,4R)-1-((tert-Butoxycarbonyl)glycyl)-4-hydroxypyrrolidine-2-carboxylic acid is a chiral compound that plays a significant role in organic synthesis, particularly in the field of peptide chemistry. This compound is characterized by its unique stereochemistry, which makes it a valuable intermediate in the synthesis of various biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-1-((tert-Butoxycarbonyl)glycyl)-4-hydroxypyrrolidine-2-carboxylic acid typically involves the protection of the amino group using the tert-butoxycarbonyl groupThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
化学反応の分析
Types of Reactions
(2S,4R)-1-((tert-Butoxycarbonyl)glycyl)-4-hydroxypyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various protected and deprotected amino acids and peptides, which are valuable intermediates in the synthesis of more complex molecules .
科学的研究の応用
(2S,4R)-1-((tert-Butoxycarbonyl)glycyl)-4-hydroxypyrrolidine-2-carboxylic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As a building block for the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and advanced materials.
作用機序
The mechanism of action of (2S,4R)-1-((tert-Butoxycarbonyl)glycyl)-4-hydroxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique stereochemistry allows it to fit into active sites of enzymes, thereby modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .
類似化合物との比較
Similar Compounds
- (2S,4S)-1-((tert-Butoxycarbonyl)glycyl)-4-hydroxypyrrolidine-2-carboxylic acid
- (2S,4R)-1-((tert-Butoxycarbonyl)glycyl)-4-methoxypyrrolidine-2-carboxylic acid
- (2S,4R)-1-((tert-Butoxycarbonyl)glycyl)-4-aminopyrrolidine-2-carboxylic acid
Uniqueness
The uniqueness of (2S,4R)-1-((tert-Butoxycarbonyl)glycyl)-4-hydroxypyrrolidine-2-carboxylic acid lies in its specific stereochemistry, which imparts distinct chemical and biological properties. This makes it a valuable intermediate in the synthesis of various biologically active molecules, offering advantages in terms of selectivity and efficiency .
特性
分子式 |
C12H20N2O6 |
|---|---|
分子量 |
288.30 g/mol |
IUPAC名 |
(2S,4R)-4-hydroxy-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H20N2O6/c1-12(2,3)20-11(19)13-5-9(16)14-6-7(15)4-8(14)10(17)18/h7-8,15H,4-6H2,1-3H3,(H,13,19)(H,17,18)/t7-,8+/m1/s1 |
InChIキー |
FJCRCZOXBXREGM-SFYZADRCSA-N |
異性体SMILES |
CC(C)(C)OC(=O)NCC(=O)N1C[C@@H](C[C@H]1C(=O)O)O |
正規SMILES |
CC(C)(C)OC(=O)NCC(=O)N1CC(CC1C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Methyl-3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8,10,12-tetraene](/img/structure/B13338831.png)
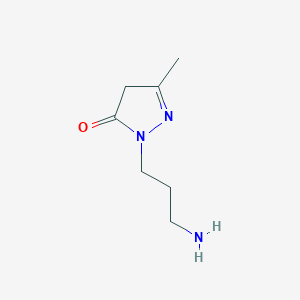
![3-Cyclopropyl-3-azabicyclo[3.1.1]heptan-6-one](/img/structure/B13338854.png)
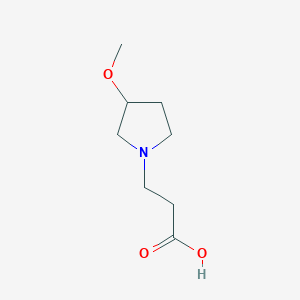
![6-Chloro-2-(propan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13338864.png)
